Activator of SNF1 Kinase 10 (ASK10) is a protein found in the yeast Saccharomyces cerevisiae. It is a component of the RNA polymerase II holoenzyme, a complex crucial for the transcription of protein-coding genes []. ASK10 plays a critical role in the cellular response to oxidative stress, a condition where reactive oxygen species damage cellular components [].
The compound TC Ask 10 was developed through a series of synthetic processes aimed at creating molecules with specific biological activities. Its origins trace back to research initiatives focused on enhancing therapeutic efficacy in various medical applications.
TC Ask 10 is classified under synthetic organic compounds, specifically within the category of small molecules that exhibit potential pharmacological effects. Its classification may also extend to include categories such as anti-inflammatory agents or modulators of biological pathways, depending on its mechanism of action.
The synthesis of TC Ask 10 involves several key methodologies that leverage organic chemistry techniques. Typically, the synthesis starts with readily available precursors, which undergo a series of chemical reactions including condensation, cyclization, and functional group modifications.
The molecular structure of TC Ask 10 can be represented by its chemical formula, which indicates the types and numbers of atoms present in the molecule. The structure typically features a core framework that supports various functional groups essential for its biological activity.
TC Ask 10 participates in various chemical reactions that are crucial for its functionality in biological systems. These reactions may include:
The kinetics and mechanisms of these reactions are studied using techniques such as spectrophotometry and calorimetry, allowing researchers to establish reaction rates and pathways.
The mechanism of action of TC Ask 10 involves interaction with specific biological targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
TC Ask 10 has potential applications in:
Apoptosis Signal-regulating Kinase 1 (ASK1, MAP3K5) is a serine-threonine kinase within the mitogen-activated protein kinase kinase kinase (MAP3K) family. It functions as a master regulator of cellular stress responses, activating downstream c-Jun N-terminal kinases (JNK) and p38 MAPK pathways upon exposure to oxidative stress, endoplasmic reticulum (ER) stress, calcium overload, or inflammatory cytokines like TNF-α [1] [4] [7]. ASK1 exists in a high-molecular-weight complex termed the "ASK1 signalosome," where it remains inactive under homeostasis due to binding with regulatory proteins such as thioredoxin (Trx) and 14-3-3. During stress, Trx dissociation (triggered by oxidation of its cysteine residues) induces ASK1 homo-oligomerization via coiled-coil domains, leading to autophosphorylation at Thr838 and kinase activation [1] [8].
Structurally, ASK1 comprises several functional domains:
Table 1: Key Regulatory Domains of Human ASK1
Domain | Location (aa) | Function | Regulatory Mechanism |
---|---|---|---|
Thioredoxin-Binding Domain (TBD) | 46–277 | Binds reduced Trx; senses oxidative stress | Trx dissociation upon oxidation activates ASK1 |
Central Regulatory Region (CRR) | 278–940 | Scaffold for phosphorylation; integrates upstream signals | Phosphorylation at Ser83 (inhibitory) or Ser174 (activating) |
Kinase Domain (KD) | 941–1210 | Catalyzes phosphorylation of MKK3/6 and MKK4/7 | Autophosphorylation at Thr838 in activation loop |
C-terminal SAM Domain | 1300–1374 | Mediates oligomerization and protein interactions | Homo-oligomerization enables trans-autophosphorylation |
Sustained ASK1 activation drives pathological processes by promoting prolonged JNK/p38 signaling, resulting in transcriptional upregulation of pro-apoptotic, inflammatory, and fibrotic mediators [7] [9].
ASK1 dysregulation is implicated in chronic diseases characterized by inflammation, fibrosis, and cell death. Key pathological roles include:
ASK1’s position upstream of JNK/p38 makes it a strategic target, as direct JNK/p38 inhibitors cause significant toxicity due to their roles in homeostasis, whereas ASK1-/- mice exhibit no basal phenotype [8] [10].
Table 2: Preclinical Efficacy of ASK1 Inhibition in Disease Models
Disease Model | Intervention | Key Outcomes | Reference |
---|---|---|---|
Mdr2-/- murine MASH/HCC | GS-444217 (ASK1i) | ↓ Bridging fibrosis (25%), ↓ p21+ hepatocytes (72%), ↓ tumor number/size (50%) | [9] |
Streptozotocin-induced β-cell injury | TC ASK 10 | ↓ JNK/p38 phosphorylation; IC₅₀ = 14 nM for ASK1 | [5] |
Myocardial infarction | GS-459679 (ASK1i) | ↓ Infarct size, ↓ cardiomyocyte apoptosis | [8] |
ALS transgenic mice | K811 (ASK1i) | Delayed disease progression, extended survival | [8] |
Small-molecule ASK1 inhibitors are typically ATP-competitive compounds designed to bind the kinase domain. TC ASK 10 (4-(1,1-Dimethylethyl)-N-[6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl]benzamide dihydrochloride) exemplifies this class with high potency (IC₅₀ = 14 nM) and selectivity (>70-fold over ASK2, IC₅₀ = 0.51 μM). It exhibits minimal activity against MEKK1, TAK1, IKKβ, ERK1, JNK1, p38α, or PKCθ (IC₅₀ > 10 μM) [2] [5] [6]. Its physicochemical properties include:
TC ASK 10 suppresses downstream p38/JNK phosphorylation in cellular models (e.g., INS-1 β-cells) and inhibits aberrant smooth muscle growth in chronic obstructive pulmonary disease [5] [8]. Compared to clinical-stage inhibitors like selonsertib (GS-4997, IC₅₀ = 3 nM), TC ASK 10 serves primarily as a research tool due to its narrower therapeutic exploration. Emerging strategies include PROTAC degraders (e.g., dASK1-VHL), which induce ASK1 ubiquitination and achieve 70% degradation at 100 nM [3].
Table 3: Comparative Profile of Select ASK1 Inhibitors
Inhibitor | Chemical Class | ASK1 IC₅₀ | Selectivity | Key Applications |
---|---|---|---|---|
TC ASK 10 | Imidazopyridine-benzamide | 14 nM | >70-fold vs. ASK2; >714-fold vs. JNK/p38 | β-cell protection, smooth muscle hyperplasia |
Selonsertib (GS-4997) | Aminopyrazole-urea | 3 nM | Moderate (undisclosed) | Phase III trials for NASH |
GS-444217 | Not disclosed | 2.9 nM | High for ASK1 | Renal fibrosis, pulmonary hypertension |
dASK1-VHL (60) | PROTAC® degrader | N/A | Degrades ASK1 specifically | MASH therapy (preclinical) |
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: